molecular formula C18H36N2NiS4 B7822821 Nickel dibutyldithiocarbamate

Nickel dibutyldithiocarbamate

Cat. No.: B7822821
M. Wt: 467.5 g/mol
InChI Key: HPOWMHUJHHIQGP-UHFFFAOYSA-L
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Description

Nickel dibutyldithiocarbamate is a chemical compound that belongs to the class of dithiocarbamates. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its green crystalline appearance and is often used as a stabilizer and antioxidant in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel dibutyldithiocarbamate can be synthesized through the reaction of nickel salts with dibutyldithiocarbamate ligands. The typical reaction involves the mixing of nickel chloride or nickel sulfate with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is usually carried out at room temperature, and the product is precipitated out of the solution, filtered, and dried.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous stirring and controlled temperature conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Nickel dibutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve the replacement of the dithiocarbamate ligands with other ligands, such as phosphines or thiocyanates.

Major Products Formed:

    Oxidation: Oxidation of this compound typically results in the formation of nickel oxide and other by-products.

    Reduction: Reduction reactions may yield nickel metal or lower oxidation state nickel compounds.

    Substitution: Substitution reactions produce new nickel complexes with different ligands, such as nickel phosphine complexes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of nickel dibutyldithiocarbamate involves its ability to inhibit the formation of reactive radicals and singlet oxygen. This is achieved through the quenching of triplet excited states, which prevents the photooxidation of conjugated polymers . The compound acts as a broadband stabilizer, providing both sacrificial and non-sacrificial stabilization effects.

Comparison with Similar Compounds

Nickel dibutyldithiocarbamate is unique compared to other dithiocarbamate complexes due to its specific ligand structure and its effectiveness as a stabilizer. Similar compounds include:

  • Nickel dimethyldithiocarbamate
  • Nickel diethyldithiocarbamate
  • Zinc dibutyldithiocarbamate

These compounds share similar properties but differ in their ligand structures and specific applications. This compound is particularly noted for its superior performance in stabilizing conjugated polymers and its broader range of applications in various fields .

Properties

IUPAC Name

N,N-dibutylcarbamodithioate;nickel(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWMHUJHHIQGP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2NiS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green solid; [Hawley] Flakes; [MSDSonline]
Record name Nickel bis(dibutyldithiocarbamate)
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Density

1.26
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787
Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
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Color/Form

Dark green flakes

CAS No.

13927-77-0
Record name Bis(dibutyldithiocarbamato)nickel
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Record name Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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Record name Nickel bis(dibutyldithiocarbamate)
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Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

86 °C minimum
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787
Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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